Plantagonine

Description

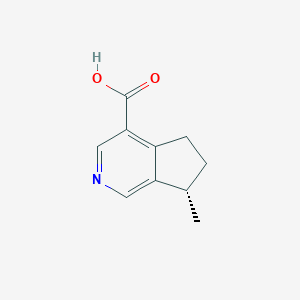

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-2-3-7-8(6)4-11-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNQBGQGMYNOCX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=NC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(C=NC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21913-34-8 | |

| Record name | Plantagonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLANTAGONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U47Y65RF6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytochemical Investigations and Natural Product Chemistry of Plantagonine

Methodologies for Extraction and Isolation from Diverse Biological Matrices

The initial step in the phytochemical investigation of Plantagonine involves its extraction and isolation from plant sources. This process aims to efficiently separate the target compound from the diverse array of other metabolites present in the plant material. General methods for alkaloid extraction, applicable to this compound, typically begin with the preparation of plant material, such as drying and grinding, to maximize solvent penetration and extraction efficiency innovatechlabs.comresearchgate.netcontaminantdb.cacellulosechemtechnol.ro.

Organic solvents are commonly employed for extraction, with the choice of solvent dictated by the polarity of this compound. Methanol, ethanol, and chloroform (B151607) are frequently used for extracting alkaloids and other polar to moderately polar natural products innovatechlabs.comresearchgate.netcontaminantdb.cacellulosechemtechnol.ro. Techniques such as maceration, where plant material is steeped in a solvent, or sonication, which utilizes ultrasonic waves to enhance extraction kinetics, are standard practices innovatechlabs.comresearchgate.netcontaminantdb.ca. Advanced extraction methods like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) may also be employed for improved yield and reduced solvent consumption innovatechlabs.comresearchgate.netcontaminantdb.ca.

Following initial extraction, purification is achieved through chromatographic techniques. Column chromatography, utilizing stationary phases such as silica (B1680970) gel or alumina, separates compounds based on their differential affinities. Preparative High-Performance Liquid Chromatography (HPLC) is often a crucial step for obtaining highly purified this compound innovatechlabs.comresearchgate.netcontaminantdb.cacellulosechemtechnol.ro. While specific protocols detailing the isolation of this compound from its sources like Plantago psyllium or Verbascum songaricum are not extensively detailed in the available literature, these general principles guide the process researchgate.netnih.govchemistry-chemists.comnih.gov.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound

The definitive structural elucidation of this compound relies on the application of advanced spectroscopic and chromatographic techniques. These methods provide critical information regarding its molecular formula, atomic connectivity, functional groups, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for establishing the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules with high accuracy, HRMS can differentiate between compounds with very similar nominal masses, thereby confirming the elemental composition fftc.org.twinnovatechlabs.comglsciences.comchromatographytoday.com. The known molecular formula of this compound, C10H11NO2, has a calculated monoisotopic mass of approximately 177.078978601 Da hmdb.caresearchgate.netnih.gov. HRMS, often coupled with liquid chromatography (LC-HRMS), enables the identification of parent ions and fragment ions, which are essential for structural confirmation and the analysis of complex mixtures fftc.org.twchromatographytoday.com. While specific experimental HRMS m/z values for this compound were not found in the provided search results, this technique is fundamental for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and stereochemical assignment of organic molecules like this compound glsciences.comcas.cz. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the molecular structure.

¹H NMR Spectroscopy: This technique reveals information about the number, type, and chemical environment of protons within the molecule. Chemical shifts (δ) and coupling constants (J values) help in identifying adjacent proton environments and the connectivity of atoms cas.cz.

¹³C NMR Spectroscopy: ¹³C NMR provides data on the carbon skeleton of this compound, indicating the hybridization state and functional groups associated with each carbon atom. ¹³C NMR spectra often offer better resolution of signals compared to ¹H NMR due to a wider chemical shift range and reduced signal overlap cas.cz.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, respectively. These experiments are crucial for piecing together the complete molecular structure and assigning specific atoms to their positions. Stereochemical assignments can also be aided by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space proximities of protons fftc.org.tw. While specific NMR data for this compound were not identified in the search results, these techniques are standard for its structural elucidation. Predicted NMR data is available in databases hmdb.caresearchgate.net.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound by analyzing the vibrational modes of its chemical bonds glsciences.com.

FTIR Spectroscopy: This method measures the absorption of infrared radiation by molecular bonds. Characteristic absorption bands can indicate the presence of functional groups such as hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups, which are expected in a pyridinecarboxylic acid structure.

Raman Spectroscopy: Raman spectroscopy, based on light scattering, complements FTIR by detecting vibrations that alter molecular polarizability. It is particularly useful for analyzing bonds that may not exhibit strong dipole moment changes, which are key for FTIR detection.

The combined use of FTIR and Raman spectroscopy can offer a more comprehensive understanding of this compound's molecular features by identifying a broader range of functional groups and molecular vibrations. Specific FTIR spectral data for this compound was not found in the provided searches.

Advanced Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of isolated this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating and quantifying compounds, particularly those that are non-volatile or thermally labile, making it suitable for this compound rsc.orginnovatechlabs.com. HPLC methods typically involve specific columns (e.g., C18) and mobile phases, with detection often achieved using UV-Vis detectors or mass spectrometers (LC-MS) for enhanced sensitivity and specificity rsc.orgcas.cz.

Gas Chromatography (GC): GC is primarily used for volatile and semi-volatile compounds. While this compound's volatility may limit its direct GC analysis without derivatization, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile components in plant extracts rsc.orgnih.gov.

Specific retention times or quantitative analysis data for this compound were not identified in the search results. However, retention time is a critical parameter for compound identification and quantification in chromatographic analysis.

Metabolomic Profiling of Plantaginaceae and Scrophulariaceae Species for this compound and Co-occurring Metabolites

Metabolomic profiling provides a global analysis of all metabolites within a biological sample, offering insights into the metabolic state and chemical diversity of plants, including species from the Plantaginaceae and Scrophulariaceae families. Techniques like Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) are commonly employed for untargeted metabolomic studies, enabling the detection and tentative identification of numerous metabolites, including this compound. GC-MS is also utilized, particularly for volatile compounds.

Biosynthesis and Metabolic Pathways of Plantagonine

Proposed Biogenetic Pathways of Plantagonine in Plants

The precise biogenetic pathway for this compound is still under investigation, but its chemical structure, identified as (7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid ontosight.ainih.gov, suggests origins from common plant metabolic precursors. This compound belongs to the class of pyridinecarboxylic acids hmdb.cacontaminantdb.ca.

This compound as an Endogenous Metabolite in Biological Systems

This compound has been detected as an endogenous metabolite in plants nih.govhmdb.ca. Its presence in various plant species, including Verbascum songaricum nih.gov and potentially Plantago species nih.govnih.govnih.gov, highlights its natural occurrence.

Chemical Synthesis and Derivatization of Plantagonine

Total Synthesis Strategies for Plantagonine and its Enantiomers

The total synthesis of this compound has been accomplished as part of a comprehensive approach to create a series of monoterpenic alkaloids featuring a cyclopenta[c]pyridine skeleton nih.govgardp.org. This synthetic endeavor typically commences with a chiral precursor, thereby embedding the required stereochemistry from the outset.

Enantioselective Approaches Utilizing Chiral Precursors and Asymmetric Catalysis

The synthesis of enantiomerically pure this compound hinges on the strategic use of chiral starting materials. A key chiral precursor employed in its synthesis is 3-bromo-5-((4R)-phenyloxazolin-2-yl)pyridine (10) gardp.org. This compound introduces the necessary stereochemical information early in the synthetic pathway. Subsequent steps generate diastereomeric intermediates, which are then meticulously separated using High-Performance Liquid Chromatography (HPLC). The final transformation involves modifying the oxazoline (B21484) group to yield enantiomerically pure natural products, including this compound gardp.org. While specific asymmetric catalytic methods directly applied to this compound are not detailed in the provided results, the foundational principle of employing chiral precursors is central to achieving enantioselective synthesis nih.govwikipedia.orgnih.gov.

Regioselective Functionalization of Pyridine (B92270) Ring Systems

A crucial step in the synthetic route involves the precise C-4 regioselective connection of a butene appendage to the pyridine ring system gardp.org. This regioselective functionalization ensures that the carbon chain is attached at the correct position on the pyridine core, which is vital for assembling the final structure of this compound.

Key Annulation and Cyclization Reactions in Synthetic Routes

The construction of the characteristic cyclopenta[c]pyridine core of this compound is achieved through a series of key annulation and cyclization reactions. A pivotal transformation in this sequence is an intramolecular 5-exo-trig Heck annulation sequence gardp.org. This reaction facilitates the formation of a new ring by connecting two distinct molecular fragments. Following this annulation, the synthesis proceeds with the hydrogenation of the exocyclic alkene to saturate the double bond, thereby completing the formation of the core structure gardp.org.

Molecular and Cellular Biology of Plantagonine Interactions

Investigation of Molecular Targets and Ligand-Binding Dynamics

The precise molecular targets and ligand-binding dynamics of Plantagonine are not extensively documented in the available scientific literature. Research into its interactions with specific enzymes or receptors is sparse.

Direct studies investigating the inhibition or modulation of specific enzymes such as urease, cyclooxygenase-2 (COX-2), histone demethylases, or Bcr-Abl tyrosine kinase by this compound have not been found in the reviewed literature. While this compound is classified as a pyridinecarboxylic acid, a chemical class that includes compounds with known enzyme inhibitory activities nih.govnih.gov, specific experimental data linking this compound to these particular enzymes is absent.

Cellular Responses to this compound in Model Biological Systems (excluding human clinical models)

The cellular responses of this compound have been primarily observed in the context of its role as a potential biomarker in human disease, rather than in controlled non-human model systems for specific cellular processes.

This compound has been identified as a constituent in certain plant species, such as Plantago and Verbascum genera onelook.comnih.govmdpi.comresearchgate.net. These plants utilize various secondary metabolites, including polyphenols, for protection against environmental stresses and for regulating physiological processes allergosan.comdergipark.org.trnih.gov. However, specific research detailing the direct impact of this compound on plant physiological processes, growth regulation, or stress adaptation mechanisms is limited.

This compound has been noted in analyses of rumen microbial communities and metabolites, particularly in studies examining the effects of dietary supplements on cattle nih.govfrontiersin.orgresearchgate.netnih.gov. In one study, this compound was negatively associated with certain bacterial genera, such as Oligosphaera and Verruc, within the rumen microbiome nih.gov. However, these findings are correlational, and specific mechanisms by which this compound might influence microbial communities or their metabolic activities are not detailed.

The most significant research context for this compound's metabolic involvement relates to its identification as a potential biomarker in tear metabolomics for Herpes Simplex Keratitis (HSK), a viral infection nih.govkab.ac.ugnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life. Studies indicate that this compound, along with other metabolites like D-proline, linoelaidic acid, and phosphorylcholine, plays a role in arginine and proline metabolism, a pathway implicated in viral pathogenesis nih.govkab.ac.ugnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life. Specifically, a predictive model combining these four metabolites demonstrated a high area under the curve (AUC) value of 0.998 for diagnosing HSK, with this compound itself showing an AUC of 0.996 nih.govkab.ac.ugnih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

While these findings link this compound to metabolic alterations relevant to viral infections, the research is focused on human tear fluid and diagnostic potential. There is no specific data available on this compound's influence on viral metabolisms in non-human model systems.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | nih.govtandfonline.com |

| Molecular Formula | C₁₀H₁₁NO₂ | nih.govnih.gov |

| Molecular Weight | 177.20 g/mol | tandfonline.comnih.gov |

| Chemical Class | Pyridinecarboxylic acid, Cyclopentapyridine | nih.govnih.gov |

| Stereochemistry | (S) or (7S) configuration at the chiral center | nih.gov |

| LogP | 1.705 | uni-marburg.de |

| Solubility (LogS) | -2.497 | uni-marburg.de |

| Natural Occurrence | Detected in fruits, Plantago ovata, Plantago psyllium, Verbascum sinuatum | onelook.comnih.govkab.ac.ugmdpi.comresearchgate.net |

Table 2: this compound as a Biomarker in Herpes Simplex Keratitis (HSK)

| Metabolite | AUC Value |

| This compound | 0.996 |

| D-proline | 0.911 |

| Linoelaidic acid | 0.856 |

| Phosphorylcholine | 0.830 |

| Panel (All 4) | 0.998 |

AUC: Area Under the Curve, indicating diagnostic performance. nih.govkab.ac.ugnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Based on the scientific literature accessed, there is no available research detailing the "Proteomic and Gene Expression Profiling in Response to this compound Exposure."

The existing studies that mention this compound identify it as a metabolite present in human tear fluid. These investigations primarily focus on its role as a potential biomarker for diagnosing conditions such as Herpes Simplex Keratitis (HSK) nih.govelifesciences.org. The research in this area utilizes metabolomic profiling to establish predictive models for disease diagnosis, rather than investigating the effects of this compound itself when introduced or exposed to biological systems.

Consequently, information regarding how this compound exposure influences protein expression (proteomics) or gene transcription patterns is not present in the retrieved scientific data. Therefore, it is not possible to provide detailed research findings or data tables for the requested section on proteomic and gene expression profiling in response to this compound exposure.

Ecological and Biotechnological Research Perspectives on Plantagonine

Biotechnological Production and Sustainable Sourcing of Plantagonine

Metabolic Engineering Approaches for Biosynthetic Pathway Manipulation

Metabolic engineering offers powerful strategies for enhancing the production of valuable plant natural products (PNPs) by manipulating their biosynthetic pathways. This approach aims to overcome limitations associated with traditional extraction methods, such as low yields, variability, and environmental impact, by leveraging engineered biological systems, including plants, plant cell cultures, or microbial hosts nih.govnih.govnih.gov. While this compound is identified as a monoterpenic alkaloid and an aromatic carboxylic acid with potential links to arginine and proline metabolism nih.govresearchgate.net, specific research detailing the metabolic engineering of its biosynthetic pathway is currently limited in the scientific literature.

The general principles of metabolic engineering for plant alkaloids involve several key steps. Firstly, it requires a thorough understanding of the compound's biosynthetic pathway, including the identification of precursor molecules, key enzymes, and the genes encoding them nih.govfrontiersin.org. Once the pathway is elucidated, metabolic engineering strategies can be employed to optimize production. These strategies commonly include:

Gene Overexpression: Increasing the expression of genes encoding rate-limiting enzymes in the pathway to boost flux towards the target compound frontiersin.orgmdpi.com.

Gene Knockout or Silencing: Eliminating or reducing the activity of enzymes involved in competing pathways that divert precursors away from this compound synthesis, thereby redirecting metabolic flow frontiersin.orgmdpi.com.

Heterologous Expression: Reconstituting the entire biosynthetic pathway in a heterologous host organism, such as Escherichia coli or Saccharomyces cerevisiae, which can provide a more controlled and scalable production system nih.govnih.govnih.govmdpi.comnih.gov.

Pathway Redirection and Optimization: Modifying key metabolic nodes or enzyme specificities to enhance precursor availability or improve the efficiency of specific enzymatic steps frontiersin.orgmdpi.com.

Advanced Genome Editing: Utilizing tools like CRISPR/Cas9 for precise genetic modifications to fine-tune gene expression or introduce pathway components frontiersin.org.

Given that this compound is characterized as a monoterpene-derived alkaloid and an aromatic carboxylic acid, hypothetical metabolic engineering efforts would likely focus on pathways related to monoterpene biosynthesis and amino acid metabolism, particularly arginine and proline nih.govresearchgate.net. Identifying the specific enzymes that convert monoterpene precursors and incorporate nitrogen into the alkaloid structure would be a critical first step. Strategies could then involve cloning and expressing the genes for these enzymes in a suitable host, potentially optimizing precursor supply from central metabolism.

Future Directions and Interdisciplinary Research Avenues for Plantagonine

Application of Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics) for Comprehensive Characterization

The elucidation of the biosynthetic pathway of Plantagonine and its regulation is a fundamental step toward its comprehensive characterization. Modern "omics" technologies offer a powerful toolkit for this purpose. The recent availability of high-quality, chromosome-level genome assemblies for species like Plantago major provides the foundational blueprint for these investigations nih.gov.

Genomics: The sequenced genome of Plantago major, approximately 671.27 Mb with 31,654 predicted protein-coding genes, is a vital resource nih.gov. Future genomic studies could focus on comparative genomics across different Plantago species known to produce this compound. This approach can identify conserved genomic regions and gene clusters associated with pyridine (B92270) alkaloid biosynthesis. Identifying biosynthetic gene clusters, where genes for a specific metabolic pathway are co-located on a chromosome, is a key strategy for discovering the enzymes involved in producing natural products.

Transcriptomics: RNA sequencing (RNA-Seq) is a powerful tool to identify the genes actively being expressed in a particular tissue or under specific conditions. By comparing the transcriptomes of high-Plantagonine-producing tissues (e.g., roots or leaves) with those of low-producing tissues, researchers can identify candidate genes involved in its biosynthesis. This approach has been successfully used to identify genes in the biosynthetic pathways of other alkaloids, such as nicotine in tobacco and piperine in long pepper nih.govnih.gov. Future transcriptomic studies on Plantago species could be designed to capture gene expression changes in response to elicitors (e.g., methyl jasmonate) or environmental stress, which are known to often stimulate secondary metabolite production researchgate.net.

Proteomics: While transcriptomics reveals the potential for protein production, proteomics provides a direct measure of the proteins present in a cell at a given time. By analyzing the proteome of Plantago species, researchers can identify the enzymes (proteins) directly responsible for catalyzing the steps in the this compound biosynthetic pathway. This can validate the candidate genes identified through transcriptomics. Furthermore, post-translational modifications of these enzymes, which can regulate their activity, can also be investigated through proteomic approaches.

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological sample. Metabolomic profiling of different Plantago tissues and species would not only confirm the presence and concentration of this compound but also help identify potential precursor molecules and intermediates in its biosynthetic pathway.

The integration of these omics technologies, often referred to as multi-omics, will be crucial. By correlating genomic data with transcriptomic, proteomic, and metabolomic data, a holistic picture of this compound biosynthesis and its regulation can be constructed. This comprehensive understanding is the first step towards the metabolic engineering and synthetic biology applications discussed later.

Interactive Data Table: Potential Omics Approaches for this compound Research

| Omics Technology | Objective | Potential Application for this compound | Key Research Question |

| Genomics | To study the complete set of DNA. | Comparative genomics of Plantago species to find conserved genes. | Which genes are consistently present in this compound-producing species? |

| Transcriptomics | To analyze the complete set of RNA transcripts. | Differential gene expression analysis between high and low this compound-producing tissues. | Which genes are upregulated during this compound synthesis? |

| Proteomics | To investigate the entire set of proteins. | Identification of enzymes present in tissues actively synthesizing this compound. | What are the specific enzymes that catalyze the formation of this compound? |

| Metabolomics | To profile the complete set of small-molecule metabolites. | Tracing the metabolic pathway by identifying precursors and intermediates. | What are the building blocks and intermediate steps leading to this compound? |

Advanced Computational Chemistry and Molecular Modeling Studies of this compound and its Interactions

While experimental studies are indispensable, advanced computational chemistry and molecular modeling offer predictive power to guide and accelerate research on this compound. These in silico methods can provide insights into the molecule's structure, properties, and potential biological activities before extensive laboratory work is undertaken.

Structure-Activity Relationship (SAR) Studies: The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods can be used to analyze the structure of this compound and predict how modifications to its chemical scaffold might enhance or alter its activity researchgate.net. This is fundamental for designing new derivatives with improved therapeutic potential. Although direct SAR studies on this compound are not yet available, the principles have been widely applied to other alkaloids and natural products.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme nih.gov. Molecular docking could be a powerful tool to screen this compound against libraries of known biological targets to generate hypotheses about its mechanism of action. For instance, studies have successfully used molecular docking to investigate the interactions of other compounds from Plantago major with cancer-related proteins bath.ac.uk. A similar approach could predict potential anti-inflammatory, antimicrobial, or other therapeutic targets for this compound.

Molecular Dynamics (MD) Simulations: Going a step beyond static docking, MD simulations can model the dynamic behavior of this compound and its potential target protein over time. This provides a more realistic view of the binding stability and the conformational changes that may occur upon interaction auctoresonline.org. Such simulations can help to validate the results of molecular docking and provide a deeper understanding of the binding affinity.

Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties of this compound, such as its electrostatic potential and orbital energies. This information is crucial for understanding its reactivity and how it might interact with biological molecules at a subatomic level.

These computational approaches represent a cost-effective and rapid way to explore the potential of this compound. The predictions generated from these models can then be used to prioritize and design more focused and efficient experimental studies.

Integration of this compound Research with Synthetic Biology for Novel Bioproducts

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. A major goal within this field is the sustainable production of valuable natural products, like alkaloids, in engineered microbes or plants researchgate.netiium.edu.my. The integration of this compound research with synthetic biology could lead to novel bioproducts and a reliable production platform.

Elucidation of the Biosynthetic Pathway: A prerequisite for any synthetic biology application is a complete understanding of the biosynthetic pathway leading to the target molecule. As detailed in the omics section, identifying the specific genes and enzymes responsible for converting precursor molecules into this compound is the critical first step alaska.edu.

Metabolic Engineering in Plantago: Once the key enzymes in the this compound pathway are identified, metabolic engineering techniques could be used to enhance its production in its native Plantago host. This could involve overexpressing the genes for rate-limiting enzymes or down-regulating competing metabolic pathways to channel more precursors towards this compound synthesis. Similar strategies have been successfully employed to increase the production of other alkaloids like nicotine and scopolamine in their native plant species nih.govresearchgate.net.

Heterologous Production in Microbial Chassis: For large-scale, industrial production, transferring the entire this compound biosynthetic pathway into a well-characterized microbial host (or "chassis") such as Escherichia coli or Saccharomyces cerevisiae (yeast) is a promising strategy. This involves synthesizing the plant genes and introducing them into the microbe. The engineered microbe then acts as a "cell factory," converting simple sugars into this compound. This approach offers several advantages, including rapid growth, scalable fermentation, and independence from agricultural constraints. The successful production of complex plant-derived molecules like artemisinic acid (a precursor to the antimalarial drug artemisinin) in yeast demonstrates the power of this approach.

Creation of Novel Bioproducts: Synthetic biology also allows for the creation of "unnatural" natural products. By introducing enzymes from other organisms or engineered enzymes into the this compound pathway, it may be possible to create novel derivatives of this compound with unique properties or enhanced bioactivities. This opens up a vast chemical space for the discovery of new pharmaceuticals or other valuable bioproducts.

Exploration of Uncharted Biological Roles and Interspecies Interactions of this compound

The ecological roles of most plant secondary metabolites are still being uncovered. For this compound, its function in the producing plant and its interactions with other organisms in its environment are largely unknown. Future research in this area could reveal fascinating aspects of chemical ecology.

Role in Plant Defense: A primary role of alkaloids in plants is often defense against herbivores and pathogens bath.ac.ukalfa-chemistry.com. The nitrogen-containing structure of alkaloids can be toxic or deterrent to insects, mammals, and microbes. Future studies could investigate the effects of this compound on common herbivores of Plantago species. This could be done through feeding assays with purified this compound to assess its anti-feedant or toxic properties. Similarly, its antimicrobial activity could be tested against a range of plant pathogens. Pyridine alkaloids in other plants, like nicotine in tobacco, are well-known for their potent insecticidal properties, suggesting a defensive role for this compound is plausible.

Allelopathic Interactions: Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms mdpi.commdpi.com. Some Plantago species are known to have allelopathic effects, inhibiting the growth of neighboring plants nih.govscispace.com. It is possible that this compound is one of the allelochemicals responsible for this activity. Future research could involve experiments where the germination and growth of competing plant species are tested in the presence of purified this compound. This could have implications for understanding plant community dynamics and could even lead to the development of natural herbicides.

Interactions with Soil Microbiome: Plants release a significant portion of their fixed carbon as root exudates, which shapes the microbial community in the surrounding soil (the rhizosphere). These microbes, in turn, can have profound effects on plant health and growth. It is conceivable that this compound is exuded from the roots of Plantago species and influences the composition of the rhizosphere microbiome. It could act as a signaling molecule, an antimicrobial agent, or a carbon source for specific microbes. Investigating these potential interactions could reveal a complex web of chemical communication below the ground.

Symbiotic Relationships: While many alkaloids are defensive, some can be involved in attracting beneficial organisms. Although less common for alkaloids, it is a possibility worth exploring. For example, specific compounds can attract pollinators or symbiotic microbes. Research into the potential signaling role of this compound could uncover previously unknown mutualistic relationships.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic and chromatographic methods for isolating and characterizing Plantagonine from Plantago species?

- Methodology : Use a combination of HPLC-PDA and NMR spectroscopy for isolation and structural elucidation. Validate purity via mass spectrometry (MS) and cross-reference with existing phytochemical databases. For plant material authentication, employ DNA barcoding (e.g., ITS2 or rbcL markers) to confirm species identity .

- Experimental Design : Optimize extraction solvents (e.g., ethanol-water gradients) to maximize yield. Include negative controls (e.g., solvent blanks) and replicate extractions to assess variability .

Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?

- Methodology : Screen against standardized cell lines (e.g., HEK-293 for cytotoxicity, RAW 264.7 for anti-inflammatory activity) using dose-response curves. Normalize results to positive controls (e.g., aspirin for inflammation assays) and account for solvent interference (e.g., DMSO < 0.1% v/v) .

- Data Analysis : Apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) to determine significance thresholds. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodology : Conduct systematic reviews (PRISMA guidelines) to identify bias sources, such as variations in assay protocols or compound purity. Use meta-regression to analyze dose-dependent effects and heterogeneity .

- Case Example : If Study A reports antioxidant activity (DPPH assay) but Study B shows no effect (ORAC assay), compare radical specificity, incubation times, and this compound’s redox potential .

Q. How can multi-omics approaches elucidate this compound’s biosynthetic pathways in Plantago species?

- Methodology : Integrate transcriptomics (RNA-Seq) to identify candidate genes (e.g., cytochrome P450s) and metabolomics (LC-MS/MS) to track intermediate metabolites. Validate via CRISPR-Cas9 knockouts in model plants .

- Data Integration : Use pathway analysis tools (e.g., KEGG, PlantCyc) to map putative biosynthesis routes and prioritize enzymes for heterologous expression .

Q. What are the best practices for designing longitudinal in vivo studies to assess this compound’s chronic toxicity?

- Experimental Design : Follow OECD Guideline 452 for 12-month rodent studies. Stratify cohorts by age/sex and monitor biomarkers (e.g., ALT/AST for hepatotoxicity). Include recovery groups to assess reversibility .

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal reporting. Justify sample sizes via power analysis and minimize cohorts through adaptive dosing .

Methodological Challenges and Solutions

Q. How should researchers address low yields of this compound in extraction processes?

- Optimization Framework :

| Factor | Strategy | Validation |

|---|---|---|

| Solvent | Test eutectic mixtures (e.g., choline chloride-urea) | Compare yield via HPLC |

| Temperature | Use microwave-assisted extraction (MAE) | Monitor thermal degradation via TLC |

| pH | Adjust for stability (e.g., pH 5–7 for alkaloids) | Measure degradation products with LC-MS |

Q. What statistical methods are appropriate for reconciling conflicting bioactivity data?

- Approach : Apply sensitivity analysis to isolate protocol variables (e.g., incubation time, cell passage number). Use Bland-Altman plots to assess inter-lab variability .

- Example : If EC₅₀ values differ by >50% between labs, re-test using a shared reference standard and harmonized protocols .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound studies?

- Checklist :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.